

# Comprehensive Technical Guide: Mass Spectrometry of 4-(1-methoxyethyl)-1H-pyrazole

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## Compound of Interest

Compound Name: 4-(1-methoxyethyl)-1H-pyrazole

Cat. No.: B13559992

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## Part 1: Executive Technical Summary

Target Analyte: **4-(1-methoxyethyl)-1H-pyrazole** CAS Registry: 126.16 Da (Monoisotopic Mass) Molecular Formula:

[1]

This guide provides a rigorous analysis of the mass spectrometric behavior of **4-(1-methoxyethyl)-1H-pyrazole**, a critical intermediate in the synthesis of JAK inhibitors and other heterocyclic APIs. The presence of a basic pyrazole core coupled with a labile benzylic-like ether substituent creates distinct ionization and fragmentation signatures essential for impurity profiling and metabolite identification.

## Key Mass Spectrometric Signatures

Parameter	Value/Observation
Monoisotopic Mass	126.0793 Da
ESI(+) Precursor	127.087
Dominant ESI Fragment	95.06 , (Vinylpyrazole cation)
EI Molecular Ion	126
Key EI Fragments	111 (Loss of ) 95 (Loss of )

## Part 2: Structural Analysis & Ionization Physics

### Molecular Architecture

The molecule consists of a 1H-pyrazole ring substituted at the C4 position with a 1-methoxyethyl group.[2]

- Protonation Sites: The N2 nitrogen (pyridine-like) is the primary site of protonation in ESI, with a predicted pKa  
2.5–3.0.
- Labile Sites: The ether linkage (C-O bond) at the secondary carbon is susceptible to cleavage, particularly under Collision-Induced Dissociation (CID).

### Ionization Modalities

#### Electrospray Ionization (ESI)

In positive mode (ESI+), the molecule readily forms the

ion at

127. Due to the stability of the aromatic pyrazole system, in-source fragmentation is generally low unless high cone voltages (>30V) are applied.

- Adducts: In ammonium-buffered mobile phases,

is rarely observed due to the high proton affinity of the pyrazole nitrogen, which favors protonation over ammoniation. Sodium adducts

(

149) may appear in non-acidic conditions.

## Electron Ionization (EI)

Under 70 eV EI, the molecular ion (

,

126) is observable but often undergoes rapid

-cleavage driven by the ether oxygen and the aromatic ring stability.

## Part 3: Fragmentation Mechanisms (The Core)

### ESI-MS/MS Fragmentation Pathway (CID)

The fragmentation of the protonated precursor (

127) is dominated by a neutral loss mechanism.

- Primary Pathway (Neutral Loss of Methanol): The protonated ether oxygen facilitates the cleavage of the C-O bond. A hydrogen transfer (likely from the

-methyl or the pyrazole NH) leads to the elimination of neutral methanol (32 Da).

- Transition:

- Structure: The resulting ion at

95 is the 4-vinyl-1H-pyrazole cation. This is the base peak in MS/MS spectra due to the high stability of the conjugated vinyl-pyrazole system.

- Secondary Pathway (Ring Fragmentation): The

95 ion undergoes further fragmentation at higher collision energies (CE > 35 eV), typically losing HCN (27 Da) from the pyrazole ring.

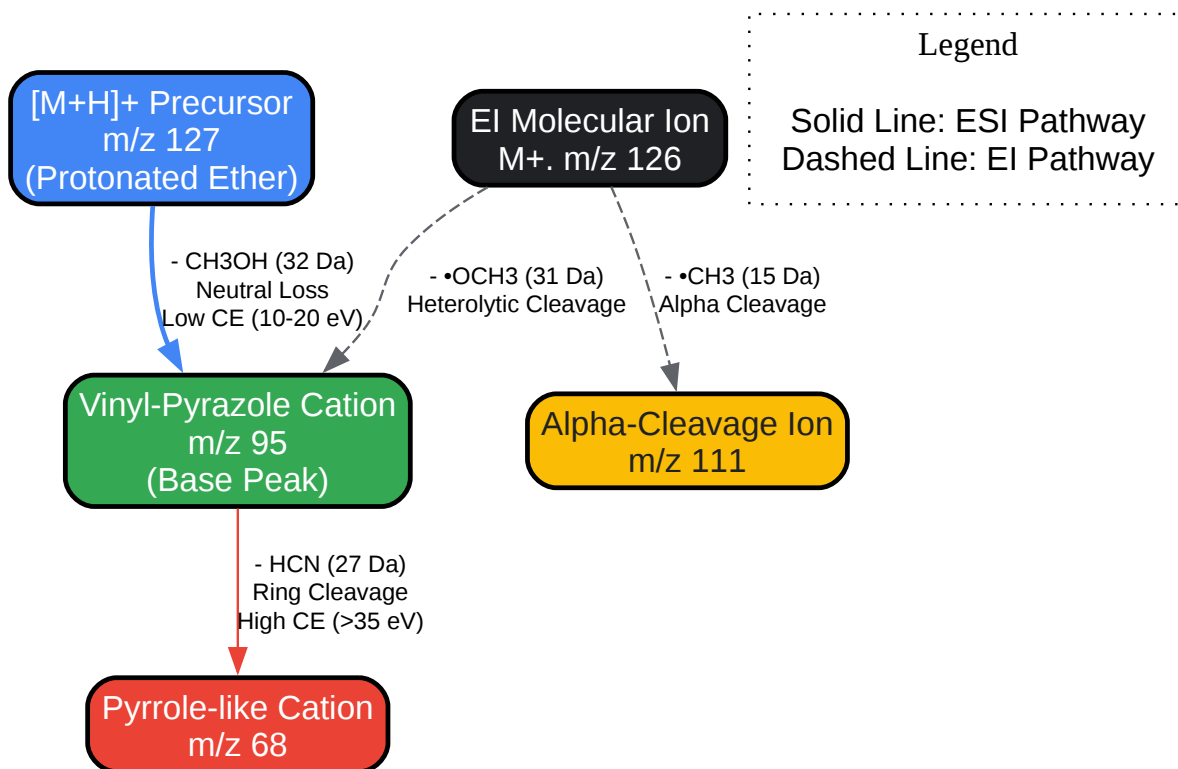
- Transition:
- Mechanism: Ring opening and expulsion of HCN is characteristic of N-heterocycles.

## EI Fragmentation Pathway

In EI, radical-driven mechanisms prevail:

- -Cleavage: Homolytic cleavage of the C-C bond adjacent to the ether oxygen.
  - Loss of Methyl Radical ( ): Yields 111.
- C-O Bond Cleavage:
  - Loss of Methoxy Radical ( ): Yields 95 (stabilized benzylic-type cation).

## Visualization of Fragmentation Pathways



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Caption: Figure 1. Comparative fragmentation pathways for ESI (blue/solid) and EI (black/dashed) ionization modes. The formation of the vinyl-pyrazole cation (m/z 95) is a convergent node.

## Part 4: Method Development Protocol

For accurate quantification and identification in complex matrices (e.g., plasma or reaction mixtures), the following LC-MS methodology is recommended.

### Chromatographic Conditions

The polarity of **4-(1-methoxyethyl)-1H-pyrazole** requires careful column selection to ensure retention.

- Stationary Phase: C18 columns are generally suitable, but "Aq" type (polar-embedded) columns are superior for preventing pore dewetting with highly aqueous mobile phases.

- Recommended: Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl.
- Mobile Phase pH:
  - Acidic (pH 2-3): Formic acid (0.1%). The pyrazole is fully protonated ( ), improving ESI sensitivity but potentially reducing retention on C18.
  - Basic (pH 9-10): Ammonium bicarbonate. The pyrazole is neutral (deprotonated), significantly increasing retention. Note: Ensure your column is pH stable.

## Mass Spectrometry Parameters (Triple Quadrupole)

Parameter	Setting	Rationale
Ionization	ESI Positive	Basic nitrogen facilitates proton capture.
Capillary Voltage	2.5 - 3.0 kV	Moderate voltage prevents discharge; analyte is easily ionized.
Cone Voltage	20 V	Optimize to maximize 127 transmission without in-source fragmentation.
Source Temp	150°C	Sufficient for solvent evaporation; analyte is thermally stable.
Desolvation Temp	400°C	Ensures complete droplet evaporation.

## MRM Transitions for Quantification

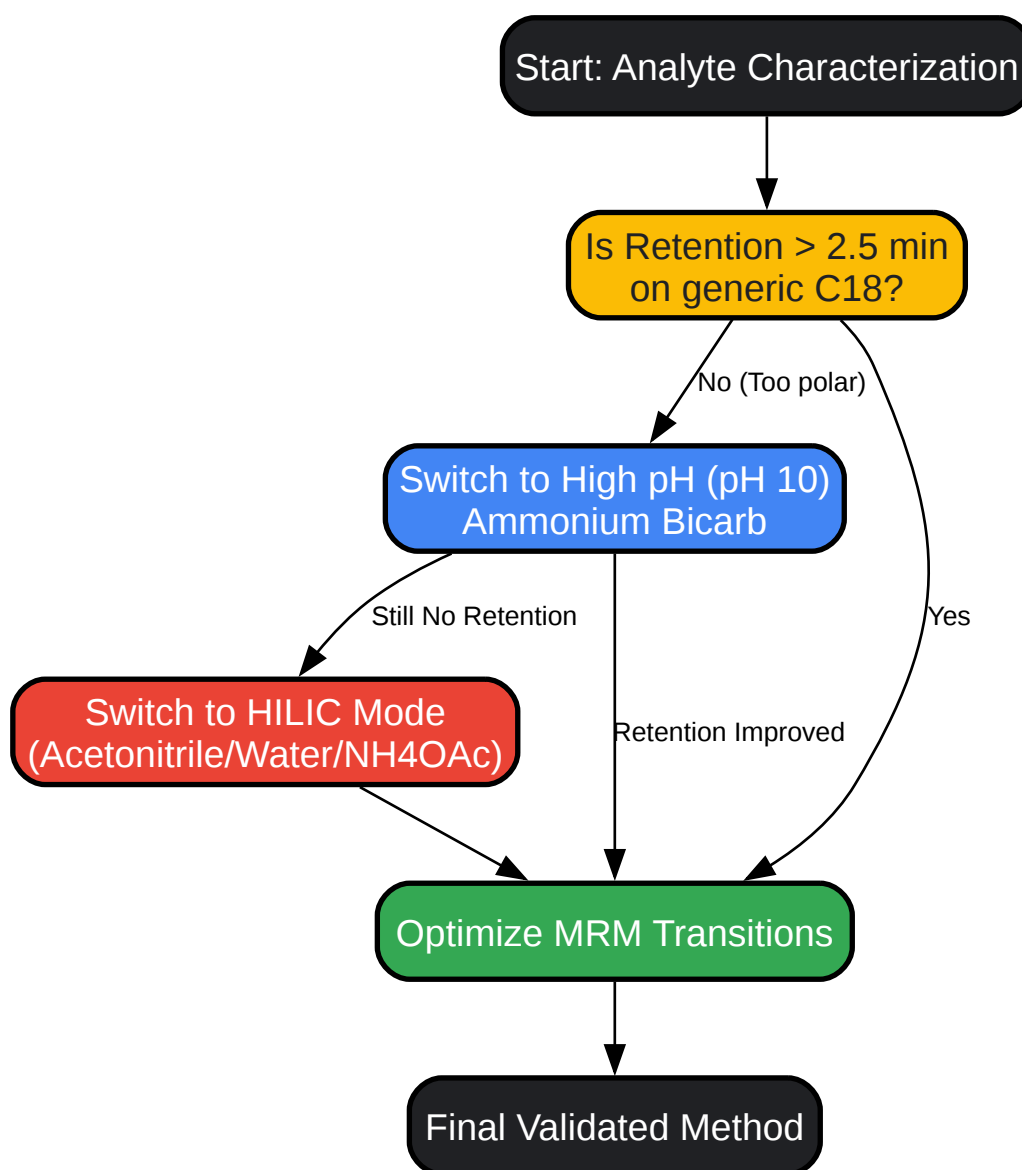
For quantitative assays (PK/PD studies), use Multiple Reaction Monitoring (MRM).

- Quantifier:  
(CE: 15-20 eV).

- Why: High intensity, clean baseline.[3]
- Qualifier:  
(CE: 35-40 eV).
  - Why: Confirms the pyrazole ring structure; prevents false positives from isobaric interferences.

## Part 5: Experimental Workflow Decision Tree

The following logic gate ensures data integrity during method development.



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Caption: Figure 2. Decision logic for LC-MS method development, prioritizing Reverse Phase pH modification before switching to HILIC.

## References

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